molecular formula C7H20N2OSi2 B102440 1,3-Bis(trimethylsilyl)urea CAS No. 18297-63-7

1,3-Bis(trimethylsilyl)urea

Cat. No.: B102440
CAS No.: 18297-63-7
M. Wt: 204.42 g/mol
InChI Key: MASDFXZJIDNRTR-UHFFFAOYSA-N
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Description

1,3-Bis(trimethylsilyl)urea is a useful research compound. Its molecular formula is C7H20N2OSi2 and its molecular weight is 204.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods

1,3-Bis(trimethylsilyl)urea can be synthesized through several methods:

Chemical Reactions Analysis

1,3-Bis(trimethylsilyl)urea undergoes various chemical reactions:

Scientific Research Applications

Key Applications

  • Silylation of Amines and Alcohols
    • BSU serves as a silylating agent for amines and alcohols, introducing trimethylsilyl groups (-Si(CH₃)₃) that enhance their stability and volatility. This modification is particularly useful in gas chromatography-mass spectrometry (GC-MS) analyses of peptides and proteins .
  • Amide Synthesis
    • It acts as a coupling reagent in the formation of amides from carboxylic acids and amines. By activating carboxylic acids, BSU facilitates the synthesis of hindered amides, which are otherwise challenging to produce due to steric hindrance.
  • Derivatization of Amino Acids
    • BSU can derivatize amino acids by reacting with their carbonyl groups, increasing the volatility of peptides for analytical purposes. This application is critical for studying protein structure and function through advanced analytical techniques.
  • Formation of Silylated Products
    • The compound can react with various electrophiles to form diverse silylated derivatives, showcasing its versatility in synthetic chemistry. For example, it can react with trifluoroacetyl derivatives to produce specific silylated compounds.
  • Research in Organic Synthesis
    • BSU is utilized in various organic transformations, aiding chemists in optimizing synthetic pathways. Its ability to stabilize reactive intermediates makes it crucial for complex organic synthesis .

Case Study 1: Amide Synthesis Optimization

In a study focusing on the synthesis of hindered amides, researchers employed BSU to activate carboxylic acids effectively. The reaction conditions were optimized to achieve yields exceeding 98% under controlled temperatures (around 125°C). This study highlighted BSU's role in facilitating reactions that are typically challenging due to steric hindrance.

Case Study 2: Derivatization for GC-MS Analysis

A research team utilized BSU for the derivatization of peptide fragments prior to GC-MS analysis. The introduction of trimethylsilyl groups significantly improved the volatility and detectability of the peptides, enabling more accurate structural analysis. This application underscores BSU's importance in proteomics and biochemical research.

Mechanism of Action

The primary mechanism of action of 1,3-Bis(trimethylsilyl)urea involves its role as a silylating agent. It attaches to active hydrogen atoms in organic molecules, replacing them with trimethylsilyl groups. This modification protects the functional groups during subsequent chemical reactions. In proteomics, it binds to DNA-binding proteins, disrupting DNA replication and transcription .

Biological Activity

1,3-Bis(trimethylsilyl)urea (BSU) is a significant compound in organic chemistry and biochemistry, primarily known for its role as a silylating agent. This article delves into its biological activity, mechanisms of action, and implications in various biochemical processes.

Overview of this compound

BSU is a derivative of urea with two trimethylsilyl groups attached to the nitrogen atoms. Its chemical structure allows it to participate in various biochemical reactions, particularly in the field of proteomics and organic synthesis.

Silylation Process : The primary mode of action of BSU involves silylation, a process where hydroxyl and carboxyl groups in organic molecules are converted into silyl ethers. This transformation enhances the stability and volatility of compounds, making them suitable for analysis and further reactions.

Interaction with DNA : BSU has been shown to interact with DNA-binding proteins, inhibiting essential processes such as DNA replication and transcription. This inhibition occurs through the blockade of RNA polymerase binding to DNA templates, which can significantly affect cellular metabolism and gene expression.

Cellular Impact

BSU exhibits notable effects on various cell types by disrupting normal cellular functions. The inhibition of DNA replication and transcription can lead to altered cell signaling pathways and metabolic processes. Specifically, studies indicate that BSU's interference with RNA polymerase can result in reduced protein synthesis and cellular growth inhibition.

Pharmacological Applications

Research has indicated that compounds similar to BSU may possess antiviral properties. For instance, certain derivatives have been identified as potent inhibitors of RNA virus replication . This suggests potential therapeutic applications for BSU or its derivatives in treating viral infections.

Case Studies

  • Proteomics Applications : In proteomics, BSU is utilized for peptide sequencing due to its ability to protect functional groups during mass spectrometry analysis. Its effectiveness in this area has been documented in several studies, highlighting its importance in protein characterization.
  • Antimicrobial Properties : Some studies have suggested that related compounds exhibit antibacterial and antifungal activities. While specific data on BSU's antimicrobial efficacy is limited, its structural relatives indicate potential for similar biological activities.

Preparation Methods

BSU can be synthesized through various methods:

  • Reaction with Disilazane : A common method involves reacting urea with hexamethyldisilazane in an aliphatic nitrile solvent like acetonitrile.
  • Isocyanate Reaction : Another approach includes reacting trimethylsilyl isocyanate with chloromethylamine.

Summary Table of Biological Activities

Activity Description
Silylation Agent Protects hydroxyl and carboxyl groups for further reactions
DNA Interaction Inhibits RNA polymerase binding, affecting transcription
Potential Antiviral Activity Inhibits RNA virus replication (related compounds)
Proteomics Utility Used for peptide sequencing and protein characterization

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for silylation using BSU, and how are these parameters validated experimentally?

BSU is a mild silylating agent effective in replacing active hydrogens (e.g., -OH, -NH) with trimethylsilyl groups. Key parameters include:

  • Solvent selection : Use anhydrous aprotic solvents (e.g., THF, DCM) to prevent hydrolysis. BSU is hygroscopic and requires inert atmospheres (argon/nitrogen) .
  • Temperature : Reactions typically proceed at room temperature (20–25°C), but elevated temperatures (40–60°C) may accelerate sluggish substrates .
  • Stoichiometry : A 1.1–1.5 molar excess of BSU ensures complete silylation. Monitor progress via TLC or FTIR for disappearance of -OH/-NH stretches (~3200–3500 cm⁻¹) .
  • Workup : Quench with aqueous solutions (e.g., NH4Cl) and extract silylated products with organic solvents. Confirm purity by 1^1H/13^13C NMR and GC-MS .

Q. How do researchers characterize the purity and stability of BSU under different storage conditions?

  • Purity analysis : Use elemental analysis (C/H/N/Si content) and 1^1H NMR (absence of hydrolyzed byproducts like urea) .
  • Stability : BSU decomposes upon exposure to moisture. Store under argon at 2–8°C in sealed containers. Regularly check for visual changes (discoloration) or amine odor, indicating degradation .
  • Thermal stability : DSC/TGA reveals decomposition onset at ~230°C (melting with decomposition) .

Advanced Research Questions

Q. What mechanistic insights explain BSU’s selectivity for silylating primary alcohols over tertiary alcohols in complex substrates?

BSU’s selectivity arises from steric and electronic factors:

  • Steric hindrance : The bulky trimethylsilyl groups favor reaction with less hindered alcohols. Tertiary alcohols exhibit slower silylation due to steric shielding of the reactive site .
  • Leaving group stability : The urea byproduct (via H-bonding with the substrate) stabilizes the transition state, favoring primary alcohols with better orbital alignment .
  • Experimental validation : Kinetic studies (e.g., competition experiments monitored by 1^1H NMR) quantify relative reactivity. Computational modeling (DFT) further elucidates transition-state geometries .

Q. How can researchers resolve discrepancies in reported melting points (219–221°C vs. ~230°C decomposition) for BSU?

Discrepancies arise from differing experimental conditions:

  • Methodology : Compare DSC (dynamic heating) vs. capillary melting point techniques. DSC provides decomposition onset (~230°C), while capillary methods may report partial melting at lower temperatures .
  • Purity : Impurities (e.g., residual solvents or hydrolysis products) depress observed melting points. Purify BSU via recrystallization (dry toluene) and confirm purity by elemental analysis .
  • Atmosphere : Decomposition is accelerated under air vs. inert gas. Perform measurements under argon to isolate thermal effects .

Q. What strategies mitigate challenges in handling BSU’s hygroscopicity during large-scale syntheses?

  • Engineering controls : Use gloveboxes or Schlenk lines for transfers. Install molecular sieves in reaction vessels to scavenge trace moisture .
  • Process optimization : Pre-dry solvents (e.g., over CaH₂) and substrates. Conduct reactions under positive argon pressure to exclude ambient humidity .
  • Quality control : Implement in-line FTIR or Karl Fischer titration to monitor moisture levels in real time .

Q. Methodological Considerations

Q. How does BSU compare to alternative silylating agents (e.g., HMDS, BSTFA) in terms of byproduct formation and reaction efficiency?

  • Byproduct toxicity : BSU generates urea, which is non-toxic and easily removed via aqueous extraction. HMDS produces hexamethyldisilazane, requiring careful handling due to ammonia release .
  • Reactivity : BSU is less reactive than BSTFA but offers better selectivity for sensitive substrates (e.g., peptides). Kinetic studies show BSTFA achieves silylation 2–3× faster but with higher risk of over-silylation .
  • Analytical validation : Compare yields and purity (HPLC/GC-MS) across agents under identical conditions .

Q. Data Contradictions and Validation

Q. Why do some sources report BSU as “insoluble in organic solvents” while others describe its use in solution-phase reactions?

  • Context-dependent solubility : BSU is sparingly soluble in non-polar solvents (hexane) but dissolves in polar aprotic solvents (DCM, THF) under anhydrous conditions. Sonication or gentle heating (40°C) enhances dissolution .
  • Degradation during dissolution : Prolonged exposure to moisture or heat during solubility tests can hydrolyze BSU, creating insoluble urea. Confirm solvent dryness before use .

Q. Safety and Compliance

Q. What safety protocols are critical when working with BSU’s flammability (H228) and hygroscopicity?

  • Fire prevention : Store away from ignition sources. Use CO₂ or dry chemical extinguishers for fires (avoid water due to reactivity) .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use N100 respirators if dust generation is likely .
  • Spill management : Collect solids with non-sparking tools and transfer to sealed containers under inert gas .

Properties

IUPAC Name

1,3-bis(trimethylsilyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASDFXZJIDNRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NC(=O)N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20N2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066358
Record name N,N'-Bis(trimethylsilyl)urea
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Molecular Weight

204.42 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [IUCLID] White or yellow solid; [Alfa Aesar MSDS]
Record name 1,3-Bis(trimethylsilyl)urea
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CAS No.

18297-63-7
Record name N,N′-Bis(trimethylsilyl)urea
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Record name Urea, N,N'-bis(trimethylsilyl)-
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Record name Urea, N,N'-bis(trimethylsilyl)-
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Record name 1,3-bis(trimethylsilyl)urea
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Synthesis routes and methods I

Procedure details

10 ml of hexamethyldisilazane (48 mmoles) were added to 2.4 g (40 mmoles) of urea and 73 mg (0.4 mmole) of saccharin in 15 ml of refluxing ethyl acetate and evolution of ammonia started immediately and was completed after refluxing for 20 minutes established by titration with 1 N HCl. The volatile material was evaporated under vacuum and the residue was vacuum dried to obtain 8.06 (99%) of N,N'-bis-(trimethylsilyl)-urea melting at 219°-222° C. Without the addition of saccharin as a catalyst, evolution of ammonia was slow and the reaction had to be carried out for at least 24 hours for completion.
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Synthesis routes and methods II

Procedure details

A mixture containing 750 parts by volume of hexamethyldisilazane, 750 parts by volume of toluene, 180 parts urea and 0.5 part of ammonium chloride is heated to reflux temperature (approx. 110° C.). After refluxing for 1.25 hours the evolution of ammonia has stopped and the reaction is considered to be complete. The product is cooled, filtered andthe filtered residue dried at 12 mm Hg (abs.). Approximately 603 parts (98.4 percent of theoretical) of bis-(trimethylsilyl-)urea having a purityin excess of 99 percent by weight are obtained.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,3-Bis(trimethylsilyl)urea
1,3-Bis(trimethylsilyl)urea

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